Product packaging for trans-4-Carboxy-L-proline(Cat. No.:CAS No. 64769-66-0)

trans-4-Carboxy-L-proline

Cat. No.: B1662541
CAS No.: 64769-66-0
M. Wt: 159.14 g/mol
InChI Key: NRSBQSJHFYZIPH-DMTCNVIQSA-N
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Description

trans-4-Carboxy-L-proline (CAS 64769-66-0) is a proline analogue with significant research value, primarily functioning as a selective inhibitor of excitatory amino acid transporters (EAATs) . By competitively binding to these transporters, it effectively blocks the reuptake of glutamate, a key excitatory neurotransmitter . This mechanism leads to increased extracellular glutamate levels and altered neuronal excitability, making it a valuable pharmacological tool for studying glutamatergic signaling, synaptic plasticity, and the pathophysiology of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases . Beyond its core application in neuroscience, this compound serves as a versatile chiral building block in organic synthesis and pharmaceutical development due to its unique structure, which features a pyrrolidine ring with two carboxylic acid functional groups . Its molecular formula is C6H9NO4 with a molecular weight of 159.14 g/mol . The compound appears as a white powder, has a melting point of 214-217 °C, and is slightly soluble in water . It is critical to note that this product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO4 B1662541 trans-4-Carboxy-L-proline CAS No. 64769-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-pyrrolidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSBQSJHFYZIPH-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363910
Record name trans-4-Carboxy-L-proline
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URL https://comptox.epa.gov/dashboard/DTXSID50363910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64769-66-0
Record name trans-4-Carboxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-trans-Pyrrolidine-2,4-dicarboxylic acid
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Biological Functions and Pharmacological Modulations by Trans 4 Carboxy L Proline

Neurochemical and Neurobiological Activities

trans-4-Carboxy-L-proline is a conformationally restricted analog of glutamate (B1630785), which allows it to interact with specific components of the glutamatergic system. Its rigid structure is key to its selectivity and function within the central nervous system.

This compound is recognized primarily as a selective inhibitor of glutamate transporters medchemexpress.com. These transporters, also known as Excitatory Amino Acid Transporters (EAATs), are crucial for maintaining low extracellular glutamate concentrations in the central nervous system. By clearing glutamate from the synaptic cleft, EAATs prevent excessive neuronal excitation and excitotoxicity.

The solute carrier 1A (SLC1A) family includes these high-affinity glutamate transporters. The inhibition of these transporters by this compound leads to an increase in the extracellular concentration of glutamate, thereby prolonging its action on glutamate receptors. This property makes it a valuable pharmacological tool for studying the consequences of impaired glutamate uptake.

The glutamatergic system includes several types of ionotropic receptors, which are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the brain. These are broadly classified into N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors researchgate.net.

Derivatives of L-proline have been systematically studied to develop selective antagonists for these receptors. Research based on rational ligand design has shown that L-trans-4-substituted prolines can serve as scaffolds for selective antagonists of ionotropic glutamate receptors. For example, specific modifications to the proline ring have led to the development of compounds that show selectivity for the kainate receptor subtype 1 (GluK1) nih.gov. While this compound itself is more known for its transporter effects, its structural backbone is relevant in the design of receptor antagonists. Studies on related proline analogues have demonstrated varying affinities for different ionotropic glutamate receptor subtypes, highlighting the potential for this chemical class to modulate receptor activity researchgate.net.

Table 1: Pharmacological Profile of a Representative L-trans-4-Substituted Proline Derivative at Ionotropic Glutamate Receptors This table presents data for a derivative, (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid, as a specific example of the antagonist potential within this structural class.

Receptor SubtypeActivityAffinity (Kᵢ)Functional Assay (IC₅₀)
Kainate (GluK1) Antagonist4 µM6 ± 2 µM
AMPA Low Affinity>100 µMNot reported
NMDA Low Affinity>100 µMNot reported

Data sourced from functional and crystallographic studies on selective kainic acid receptor antagonists nih.gov.

By inhibiting glutamate reuptake, this compound serves as a critical tool in neuroscience research to simulate conditions of elevated extracellular glutamate. Such conditions are believed to underlie the pathophysiology of numerous neurological disorders. The resulting overstimulation of glutamate receptors, particularly NMDA receptors, leads to excessive calcium influx and initiates a cascade of neurotoxic events, a phenomenon known as excitotoxicity nih.gov.

Research utilizing inhibitors of glutamate transporters helps to elucidate the mechanisms of neuronal damage in conditions like stroke, traumatic brain injury, and neurodegenerative diseases such as amyotrophic lateral sclerosis nii.ac.jp. Studies have shown that maintaining glutamate homeostasis is critical, and its sequestration into the proline biosynthesis pathway can serve as a protective mechanism to prevent excitotoxicity during periods of acute stress nih.gov. The ability to pharmacologically mimic impaired glutamate clearance allows for detailed investigation into these neuroprotective pathways and the downstream consequences of excitotoxic insults researchgate.net.

Cellular Metabolic Regulation and Stress Responses

The metabolic pathways of L-proline are intricately linked with cellular energy status, redox balance, and adaptation to environmental stress.

Proline metabolism plays a dual role in cellular redox homeostasis. The catabolism of proline to glutamate occurs in the mitochondria and involves the enzyme proline dehydrogenase (PRODH), which can transfer electrons to the electron transport chain, generating reactive oxygen species (ROS) as a byproduct nih.govnih.gov. This process can contribute to oxidative stress under certain conditions.

Conversely, proline itself can act as an antioxidant by scavenging ROS, particularly hydroxyl radicals, due to the chemical properties of its pyrrolidine (B122466) ring nih.govfrontiersin.org. The synthesis of proline from glutamate consumes NADPH, which can influence the cellular NADPH/NADP+ ratio and support the antioxidant system frontiersin.org. This positions the proline metabolic cycle as a key regulator of the cellular redox environment. Exogenous application of proline has been shown to protect mammalian cells against oxidative stress induced by various agents nih.govnih.gov. The use of proline analogs in research can help dissect the specific contributions of its metabolic pathways to redox signaling and cellular protection.

Table 2: Dual Roles of Proline Metabolism in Cellular Redox Balance

ProcessKey EnzymesCellular LocationEffect on Redox State
Proline Catabolism PRODH, P5CDHMitochondriaCan increase mitochondrial ROS production nih.govfrontiersin.org
Proline Biosynthesis P5CS, PYCRCytosol / MitochondriaConsumes NADPH, supporting antioxidant defenses nih.govfrontiersin.org
Direct Scavenging N/A (Chemical Property)UbiquitousQuenches hydroxyl radicals and singlet oxygen nih.govcgiar.org

One of the most well-documented functions of L-proline is its role as an osmoprotectant nih.govmdpi.com. In response to environmental stressors such as drought, high salinity, or extreme temperatures, many organisms accumulate high concentrations of proline. As a compatible solute, proline can accumulate to high levels without significantly interfering with normal cellular processes mdpi.com.

This accumulation helps cells maintain turgor pressure and protect cellular structures by balancing the intracellular and extracellular water potential nih.govmdpi.com. Proline stabilizes proteins and membranes by interacting with their hydration layers, thereby preserving their structural and functional integrity under stress conditions nih.govmdpi.com. This osmoprotective function is a fundamental mechanism of stress adaptation across various species, from bacteria to plants nih.gov.

Influence on Cell Signaling Pathways

This compound, also known as L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC), significantly influences cell signaling pathways, primarily within the central nervous system, by modulating glutamatergic neurotransmission. Its principal mechanism of action is the competitive inhibition of excitatory amino acid transporters (EAATs) abcam.comscbt.comsigmaaldrich.com. These transporters are crucial for clearing glutamate from the synaptic cleft, thereby terminating the synaptic signal and preventing excitotoxicity.

L-trans-PDC acts as a potent inhibitor for several subtypes of these transporters, including EAAT2, EAAT4, and EAAT5, with a reported IC50 of 129.2 μM abcam.com. By blocking these transporters, L-trans-PDC reverses their function, leading to an elevation of extracellular glutamate levels sigmaaldrich.comnih.gov. This accumulation of glutamate subsequently activates postsynaptic glutamate receptors, such as NMDA and AMPA receptors, thereby propagating and intensifying neuronal signaling nih.gov. This activity establishes L-trans-PDC as a key pharmacological tool for studying the consequences of sustained glutamate receptor activation and the role of glutamate transporters in synaptic regulation.

Furthermore, derivatives of this compound have been engineered to act as selective antagonists for specific glutamate receptors. For instance, (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid was developed as a selective antagonist for the kainic acid receptor subtype 1 (GluK1), a type of ionotropic glutamate receptor. This compound demonstrated full antagonist activity with an IC50 of 6 ± 2 μM and a binding affinity (Ki) of 4 μM caldic.com. This highlights the versatility of the proline scaffold in designing molecules that can precisely modulate distinct cell signaling pathways.

CompoundTargetPharmacological ActionAffinity/Potency
This compound (L-trans-PDC)EAAT2, EAAT4, EAAT5Competitive InhibitorIC50 = 129.2 μM abcam.com
(2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acidGluK1 ReceptorSelective AntagonistKi = 4 μM; IC50 = 6 ± 2 μM caldic.com

Interactions with Amino Acid Transport Systems

The human proton-coupled amino acid transporter 1 (hPAT1), a member of the SLC36 family, is responsible for the transport of small zwitterionic α-amino acids like proline and glycine (B1666218) nih.gov. Research has demonstrated that the substrate specificity of hPAT1 is broad, encompassing a variety of pharmacologically relevant proline derivatives nih.govresearchgate.net. These derivatives can act as both substrates and inhibitors of the transporter.

A study investigating the transport of L-[3H]proline in Caco-2 cells, which is mediated by hPAT1, found that uptake could be significantly inhibited by a range of proline analogs. While this compound was not explicitly tested in this study, related compounds showed notable inhibitory activity nih.govresearchgate.net. For example, trans-4-hydroxy-L-proline, which differs by a hydroxyl instead of a carboxyl group at the 4-position, demonstrated a significant inhibitory constant (Ki). The ability of hPAT1 to interact with numerous proline derivatives suggests it may be a potential transporter for compounds based on the proline scaffold nih.gov.

Inhibition of hPAT1-Mediated L-[3H]proline Uptake by Proline Derivatives nih.govresearchgate.net
InhibitorInhibition Constant (Ki) in mM
L-Proline2.0 ± 0.2
D-Proline1.5 ± 0.1
trans-4-Hydroxy-L-proline4.5 ± 0.3
cis-4-Hydroxy-L-proline1.4 ± 0.1
L-Azetidine-2-carboxylic acid1.0 ± 0.1
3,4-Dehydro-DL-proline1.1 ± 0.1

The neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) are sodium-dependent exchangers that mediate the transport of amino acids such as alanine, serine, and cysteine nih.govmdpi.com. While L-proline itself is not a primary substrate, its derivatives, particularly hydroxylated forms, have been shown to be potent ligands and substrates for these transporters nih.govresearchgate.net.

Specifically, trans-4-hydroxy-L-proline has been identified as a substrate for both SLC1A4 and SLC1A5 nih.gov. The addition of the 4R-hydroxyl group increases the affinity for SLC1A4 by approximately 20-fold over L-proline itself researchgate.net. This indicates that the proline ring is a recognized scaffold and that substitutions at the 4-position can significantly modulate interaction with these transporters. While direct studies on the interaction of this compound with SLC1A4 and SLC1A5 are not available in the provided search results, its role as a potent ligand for other SLC1 family members (the EAATs) suggests that the carboxylated proline structure is effective at binding within this transporter superfamily abcam.com.

Kinetic and Inhibitory Parameters of Proline Derivatives on SLC1A4 and SLC1A5 nih.gov
CompoundTransporterParameterValue (μM)
trans-4-Hydroxy-L-prolineSLC1A4Km17.1 ± 0.8
SLC1A5Km76.3 ± 11.0
trans-3-Hydroxy-L-prolineSLC1A4Km13.5 ± 1.8
SLC1A5Km28.6 ± 6.4
trans-4-Hydroxy-L-prolineSLC1A5IC50108
trans-3-Hydroxy-L-prolineSLC1A5IC5039

Influence on Protein Structure and Cellular Processes (via broader proline/hydroxyproline (B1673980) context)

Proline and its post-translationally modified form, 4-hydroxyproline (B1632879) (4-Hyp), are fundamental to the structure and stability of collagen, the most abundant protein in animals nih.govnih.gov. Collagen's signature triple helix structure is composed of repeating Gly-X-Y amino acid sequences, where the X and Y positions are frequently occupied by proline and 4-Hyp, respectively nih.gov.

The hydroxylation of proline residues at the Y-position by prolyl 4-hydroxylase is a critical post-translational modification that dramatically increases the thermal stability of the collagen triple helix nih.govresearchgate.net. This stabilization allows the collagen structure to be robust at physiological temperatures researchgate.net. The increased stability is not due to hydrogen bonding by the hydroxyl group itself, but rather to stereoelectronic effects that preorganize the pyrrolidine ring into a specific pucker (Cγ-exo), which is favorable for the triple-helical conformation nih.gov. The incorporation of proline analogs, such as thiaproline, or the absence of hydroxylation can lead to a decrease in the melting temperature (Tm) of the collagen helix, underscoring the importance of the specific proline structure for proper assembly and stability nih.govnih.gov.

Effect of Proline Analogs on the Melting Temperature (Tm) of Collagen Mimetic Peptides wisc.edu
Central Triplet in (Pro-Y-Gly)n SequenceTm (°C)ΔTm relative to Pro-Pro-Gly (°C)
Pro-4-Hyp-Gly36.0+5.5
Pro-Pro-Gly30.50.0
3-Hyp-4-Hyp-Gly32.7+2.2
Pro-3-Hyp-Gly21.0-9.5

The unique cyclic structure of proline significantly influences the process of protein folding. Unlike other amino acids, the peptide bond preceding a proline residue (the X-Pro bond) has a relatively low energy barrier between the cis and trans conformations nih.gov. While the trans form is still generally favored, the cis form is significantly more accessible than for non-prolyl peptide bonds, occurring in about 6% of X-Pro bonds in folded proteins nih.gov.

The isomerization between the cis and trans states is an intrinsically slow process and often acts as the rate-limiting step in the folding of many proteins nih.govnih.govnih.gov. In an unfolded protein, proline residues exist as a mixture of cis and trans isomers. If a proline residue is in the cis conformation in the native protein structure, the molecules in the unfolded state with a trans conformation must undergo slow isomerization to fold correctly biorxiv.org. This phenomenon leads to the presence of slow-folding intermediates and can complicate protein refolding kinetics both in vitro and in vivo nih.govnih.gov. The rigid ring of proline also restricts the conformational freedom of the polypeptide backbone, which can help to nucleate folding and stabilize specific turns or loops in the final protein structure nih.govrsc.org.

Mechanistic Studies and Molecular Interactions of Trans 4 Carboxy L Proline and Its Analogs

Elucidation of Enzymatic Catalysis

The metabolism and modification of proline and its analogs are carried out by a diverse set of enzymes. Understanding the catalytic mechanisms of these enzymes, particularly hydroxylases and dehydratases, is crucial for fields ranging from drug discovery to biotechnology.

Substrate Recognition and Catalytic Residues in Hydroxylases

Prolyl 4-hydroxylases (P4Hs) are a critical class of enzymes that catalyze the post-translational hydroxylation of proline residues, a key modification for the stability of collagen. nih.govnih.gov These enzymes are non-heme iron (II) and 2-oxoglutarate-dependent dioxygenases. The recognition of proline-containing substrates by P4Hs is highly specific, often targeting proline residues within a particular sequence context, such as the X-Pro-Gly triplet in collagen. semanticscholar.org

The active site of P4H enfolds the substrate, with specific residues playing key roles in binding and catalysis. The iron-binding residues, typically a 2-His-1-Asp facial triad (B1167595), are essential for coordinating the iron cofactor. nih.gov In transmembrane prolyl 4-hydroxylase (P4H-TM), these residues are His328, Asp330, and His441. nih.gov The cosubstrate, 2-oxoglutarate, is coordinated by another set of residues, including Tyr319, Thr375, and Lys451 in P4H-TM. nih.gov

The conformation of the proline ring is a crucial determinant for substrate recognition. Studies have shown that P4Hs preferentially recognize the Cγ-endo ring pucker of the proline residue. This conformational preference is significant because the product of the reaction, (2S,4R)-4-hydroxyproline, strongly favors a Cγ-exo ring pucker. This difference in conformational preference between the substrate and product is thought to be a mechanism to avoid product inhibition.

The interaction of the substrate with the active site is further guided by aromatic residues, such as Tyr140 and Trp243 in some P4Hs, which help to orient the substrate for regioselective and stereoselective hydroxylation through hydrogen bonding and π-stacking interactions. researchgate.net These interactions ensure the precise positioning of the C-H bond to be hydroxylated relative to the highly reactive iron(IV)-oxo species that is the active oxidant in the catalytic cycle.

Enzyme FamilyKey Catalytic ResiduesSubstrate Recognition MotifPreferred Proline Conformation
Prolyl 4-Hydroxylases (P4Hs)2-His-1-Asp triad for Fe(II) bindingX-Pro-GlyCγ-endo ring pucker

Radical Mechanisms and Proton Transfer in Dehydratases

trans-4-Hydroxy-L-proline dehydratase (HypD) is a glycyl radical enzyme (GRE) that plays a vital role in the anaerobic metabolism of trans-4-hydroxy-L-proline. This enzyme catalyzes the dehydration of its substrate to form Δ¹-pyrroline-5-carboxylate (P5C). The catalytic cycle of HypD is initiated by a glycyl radical, which generates a thiyl radical on a conserved cysteine residue, Cys434. This thiyl radical then abstracts a hydrogen atom from the C5 position of the substrate, generating a substrate radical intermediate.

Following the formation of the substrate radical, a dehydration event occurs, leading to the formation of a pyrroline (B1223166) radical. The final step in the catalytic cycle is the abstraction of a hydrogen atom from the protonated Cys434 by the pyrroline radical to yield the final product, P5C, and regenerate the thiyl radical for the next round of catalysis.

A network of acidic residues within the active site, including His160, Asp278, Asp339, and Glu436, is crucial for catalysis. These residues are believed to participate in a proton transfer relay network that is essential for the dehydration step and for resetting the protonation states of the active site residues for subsequent turnovers. The protonation state of the substrate itself has been shown to significantly alter its reactivity, with computational studies suggesting that the deprotonated form of trans-4-hydroxy-L-proline is the most reactive for the initial C5-H bond activation.

Structure-Activity Relationship (SAR) Studies for Biological Targets

The development of potent and selective modulators of biological targets often relies on a detailed understanding of the structure-activity relationships (SAR) of a lead compound and its analogs. For trans-4-carboxy-L-proline and its derivatives, SAR studies have been instrumental in elucidating the structural features that govern their biological activity.

Conformational Analysis and Stereochemical Impact on Ligand Binding

The conformation of the pyrrolidine (B122466) ring of proline and its analogs is a key determinant of their biological activity. The ring can adopt two main puckered conformations: Cγ-exo and Cγ-endo. The preference for one pucker over the other is influenced by the nature and stereochemistry of substituents on the ring. For instance, electron-withdrawing substituents at the 4R position, as in (2S,4R)-4-fluoroproline, favor the Cγ-exo pucker, which in turn stabilizes a trans amide bond. Conversely, substituents at the 4S position tend to favor the Cγ-endo pucker and a cis amide bond.

This stereochemical control of conformation has profound implications for ligand binding. The specific shape of a proline analog, dictated by its ring pucker and amide bond configuration, determines its ability to fit into the binding pocket of a biological target. For example, the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in protein degradation pathways, stereoselectively recognizes the C4-exo conformation of hydroxyproline (B1673980). This specificity has been exploited in the design of PROTACs (proteolysis targeting chimeras) for targeted protein degradation.

The stereospecific interactions of proline residues are not limited to ring pucker. The pyrrolidine ring can also participate in non-conventional interactions such as C-H•••π and C-H•••O interactions, which can further stabilize protein structures and ligand-receptor complexes. The precise geometry of these interactions is highly dependent on the stereochemistry of the proline analog.

Proline Analog FeatureConformational PreferenceImpact on Biological Interaction
4R-electron-withdrawing substituentCγ-exo pucker, trans amide bondCan enhance binding to targets that recognize this conformation
4S-electron-withdrawing substituentCγ-endo pucker, cis amide bondMay be preferred by targets that bind to the cis conformation
Stereochemistry of substituentsInfluences C-H•••π and C-H•••O interactionsModulates the stability and specificity of ligand-receptor binding

Rational Design of Potent and Selective Modulators

The insights gained from SAR studies provide a foundation for the rational design of potent and selective modulators of biological targets. By systematically modifying the structure of a lead compound like this compound, researchers can optimize its pharmacological properties.

A key strategy in rational design is to introduce functional groups that can form specific interactions with the target protein, thereby increasing binding affinity and selectivity. For example, based on the structure of the glutamate (B1630785) receptor, a series of l-trans-4-substituted prolines were designed as selective antagonists. The introduction of a 2-carboxyphenoxy group at the 4-position of the proline ring led to a potent and selective antagonist for the kainic acid receptor subtype 1 (GluK1). nih.gov X-ray crystallography of the antagonist bound to the receptor revealed the molecular basis for its activity, showing a significant domain opening compared to the glutamate-bound structure. nih.gov

Another approach involves designing inhibitors that mimic the transition state of an enzymatic reaction. For enzymes that process proline-containing substrates, analogs that lock the pyrrolidine ring in a specific conformation that resembles the transition state can act as potent inhibitors. This strategy has been applied in the design of inhibitors for a variety of enzymes, including proteases and hydroxylases.

Computational Approaches in Mechanistic Understanding

Computational methods have become indispensable tools for elucidating the mechanistic details of enzymatic reactions and for guiding the rational design of new bioactive molecules. A variety of computational techniques have been applied to study the molecular interactions of this compound and its analogs.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target. nih.gov By simulating the movement of atoms over time, MD can reveal the conformational changes that occur upon ligand binding and can help to identify key interactions that stabilize the complex. nih.gov For example, MD simulations have been used to study the conformational landscape of proline-containing peptides and to understand how substitutions on the proline ring affect their dynamics and interactions with proteins.

Quantum mechanics/molecular mechanics (QM/MM) methods offer a powerful approach for studying enzymatic reactions. In this hybrid method, the reactive part of the system (e.g., the substrate and the enzyme active site) is treated with a high level of quantum mechanics, while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics force field. QM/MM calculations have been used to investigate the reaction mechanisms of proline hydroxylases, providing detailed insights into the electronic structure of the catalytic intermediates and the energetics of the reaction pathway. researchgate.net These studies have helped to elucidate the role of specific active site residues in catalysis and to understand the origins of the high regio- and stereoselectivity of these enzymes. researchgate.net

Furthermore, computational methods such as molecular docking and free energy calculations are routinely used in the rational design of new inhibitors. These methods can predict the binding mode of a ligand to its target and estimate its binding affinity, thereby allowing for the virtual screening of large compound libraries and the prioritization of candidates for experimental testing.

Computational MethodApplication in Studying this compound and its AnalogsKey Insights Gained
Molecular Dynamics (MD) SimulationsStudying the conformational dynamics of proline analogs and their binding to proteins.Understanding the influence of substituents on ring pucker and amide bond isomerization; identifying key intermolecular interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM)Investigating the reaction mechanisms of proline hydroxylases and dehydratases.Elucidating the electronic structure of catalytic intermediates; determining reaction energy profiles and the role of active site residues.
Molecular Docking and Free Energy CalculationsPredicting the binding modes and affinities of proline-based inhibitors to their targets.Guiding the rational design of new potent and selective modulators.

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

The unique constrained cyclic structure of proline and its analogs, such as this compound, makes them valuable scaffolds for investigating ligand-receptor interactions. Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding modes and energetics of these interactions at a molecular level. While specific docking studies on this compound are not extensively documented in publicly available research, significant insights can be drawn from studies on structurally related 4-substituted proline analogs, particularly in the context of their interactions with ionotropic glutamate receptors (iGluRs).

Rational ligand design has led to the development of a variety of l-trans-4-substituted prolines as selective antagonists for iGluRs. nih.gov For instance, the analog (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid has been identified as a selective antagonist for the kainic acid receptor subtype 1 (GluK1). nih.gov X-ray crystallography of this compound bound to the ligand-binding domain of GluK1 revealed a domain opening of 13-14° compared to the glutamate-bound structure, a characteristic feature of antagonists. nih.govresearchgate.net This study underscores the importance of the substituent at the 4-position of the proline ring in determining receptor selectivity and functional activity. The nature of the atom linking the pyrrolidine ring to a phenyl group (carbon, oxygen, or sulfur) has been shown to be a key determinant of the receptor selectivity profile. nih.gov

Molecular docking studies on dicarboxylic acids with synthetic receptors have highlighted various binding modes, including polar, ionic, and hydrophobic interactions. researchgate.netajol.info These studies provide a framework for understanding how the two carboxyl groups of this compound might interact with receptor binding pockets. The spatial orientation of the distal carboxylate group is a critical factor influencing binding affinity and selectivity for different receptor classes and subtypes. nih.gov

Molecular dynamics (MD) simulations offer a deeper understanding of the conformational dynamics of proline-containing peptides and their complexes. acs.orgnih.gov Proline's unique ability to undergo cis-trans isomerization around the peptide bond can induce significant conformational changes in proteins and peptides, a phenomenon often referred to as a "proline switch". acs.orgnih.gov While the trans conformation is generally favored, the cis conformation can be significantly populated and functionally important. nih.gov MD simulations, particularly enhanced sampling methods like metadynamics, have been employed to study the free energy landscapes of proline isomerization in various systems. acs.org These computational approaches have been instrumental in elucidating the role of proline isomerization in processes such as the gating of the 5-HT3 receptor. For 4-substituted prolines, substituents can impose steric and stereoelectronic effects that modulate the cis/trans equilibrium and the puckering of the proline ring, which in turn influences the backbone dihedral angles. nih.gov

Table 1: Key Interactions and Conformational Effects of 4-Substituted Proline Analogs

Proline Analog FeatureReceptor/SystemKey Findings from Computational and Structural Studies
4-Carboxyphenoxy substituentGluK1 ReceptorInduces a 13-14° domain opening, consistent with antagonist activity. nih.govresearchgate.net
Varied linking atoms (C, O, S) at the 4-positionIonotropic Glutamate ReceptorsThe nature of the linking atom significantly influences receptor selectivity. nih.gov
Distal carboxylate group orientationIonotropic Glutamate ReceptorsSpatial arrangement is critical for binding affinity and receptor subtype selectivity. nih.gov
Electron-withdrawing substituents at the 4R-positionGeneral PeptidesPromotes the exo ring pucker and favors the trans peptide bond. nih.gov

Isotopic Labeling and Mechanistic Probes

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and tracking the metabolic fate of molecules. The replacement of an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H) allows for the differentiation of labeled from unlabeled molecules in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While specific examples of isotopic labeling of this compound are not readily found in the literature, established methods for the synthesis of isotopically labeled L-proline can be adapted for this purpose.

A common strategy for synthesizing isotopically labeled L-proline involves using correspondingly labeled L-glutamic acid as a precursor. researchgate.net This method allows for the introduction of ¹³C or ¹⁵N at various positions in the proline ring. researchgate.net For instance, (3,4-¹³C₂) -L-proline and (¹⁵N) -L-proline have been successfully synthesized from labeled L-glutamic acid. researchgate.net This synthetic route involves the cyclization of L-glutamic acid to L-5-oxoproline, followed by selective reduction. researchgate.net Such approaches could be modified to produce isotopically labeled this compound, which would serve as a powerful probe for mechanistic studies.

In the context of mechanistic studies, isotopically labeled compounds can be used to determine kinetic isotope effects (KIEs), which provide information about the rate-determining step of a reaction. For example, deuterium (B1214612) labeling has been used to study the mechanism of proline-mediated aldol (B89426) reactions. northwestern.edu The use of isotopically labeled substrates has also revealed subtle mechanistic differences between enzymes from different species that catalyze the same reaction. nih.gov

Furthermore, stable isotope labeling with amino acids in cell culture (SILAC) is a widely used quantitative proteomics technique that relies on the metabolic incorporation of isotopically labeled amino acids into proteins. researchgate.net The metabolic conversion of one labeled amino acid to another, such as arginine to proline, can be a complicating factor in these experiments. researchgate.net Understanding the metabolic pathways of proline and its analogs is therefore crucial for the accurate interpretation of SILAC data. Segmental isotope labeling, coupled with NMR, has also been employed to study the structure of low-complexity protein domains. pnas.org

Table 2: Potential Applications of Isotopically Labeled this compound as Mechanistic Probes

Isotopic LabelPotential ApplicationMechanistic Insight
¹³C, ¹⁵NNMR and Mass Spectrometry-based metabolic tracingElucidation of metabolic pathways and identification of downstream metabolites.
²H (Deuterium)Kinetic Isotope Effect (KIE) studiesDetermination of rate-limiting steps in enzymatic or chemical reactions involving C-H bond cleavage.
¹³C, ¹⁵NLigand-receptor interaction studies by NMRProbing the binding mode and conformational changes of the ligand and receptor upon complex formation.

Synthetic Chemistry and Applications of Trans 4 Carboxy L Proline Analogues in Research

Synthesis of Bioactive Proline and Hydroxyproline (B1673980) Derivatives

The synthesis of bioactive derivatives of proline and its hydroxylated form, hydroxyproline, often utilizes trans-4-carboxy-L-proline as a chiral scaffold. Its inherent stereochemistry guides the formation of new stereocenters, enabling the creation of molecules with precise spatial orientations, a critical factor for biological activity.

Diastereoselective Synthesis of Novel Pyrrolidine (B122466) Carboxylic Acids

The pyrrolidine ring of this compound is a common structural motif in many biologically active compounds. Researchers have developed various diastereoselective methods to synthesize novel pyrrolidine carboxylic acids. These methods often involve the modification of the carboxyl group at the 4-position or the functionalization of the pyrrolidine ring itself. For instance, the alkylation of N-protected proline derivatives can lead to the formation of 4-substituted proline analogues with high diastereoselectivity. One study demonstrated the synthesis of all four possible stereoisomers of 3-carboxy-4-isopropyl-pyrrolidine, highlighting the ability to control the stereochemistry of the final products. researchgate.net Such synthetic strategies are crucial for exploring the structure-activity relationships of bioactive molecules.

Incorporation of Conformationally Constrained Moieties

The rigid structure of the proline ring is often exploited to introduce conformational constraints into peptides and other molecules. researchgate.netnih.gov By incorporating this compound or its derivatives, chemists can limit the flexibility of a molecule, which can enhance its binding affinity to a biological target. The synthesis of polycyclic analogues of proline and prolinol has been achieved through intramolecular cationic ring closure reactions, resulting in highly constrained structures. nih.gov These conformationally restricted analogues are valuable tools for studying the bioactive conformations of peptides and for designing peptidomimetics with improved pharmacological properties. researchgate.net

Applications in Medicinal Chemistry Research

The unique structural features of this compound analogues have led to their widespread use in medicinal chemistry research for the development of new therapeutic agents and research tools.

Development of Enzyme Inhibitors and Receptor Ligands for Research Tools

The constrained nature of proline analogues makes them ideal scaffolds for designing enzyme inhibitors and receptor ligands. By mimicking the transition state of an enzymatic reaction or the binding conformation of a natural ligand, these molecules can exhibit high potency and selectivity. For example, proline derivatives have been incorporated into inhibitors of enzymes like dipeptidyl peptidase IV and angiotensin-converting enzyme (ACE). sigmaaldrich.com Furthermore, the cis-trans isomerization of the peptide bond involving proline is a key feature in the gating mechanism of the 5-HT3 receptor, and studying proline analogues has provided insights into this process. acs.org The development of such specific molecular probes is essential for understanding complex biological processes.

ApplicationTargetCompound Class
Enzyme InhibitionDipeptidyl Peptidase IVProline Analogues
Enzyme InhibitionAngiotensin-Converting Enzyme (ACE)Thiaproline-containing peptides
Receptor Modulation5-HT3 ReceptorProline Analogues

Exploration as Chiral Building Blocks for Pharmaceutical Intermediates (Research Context)

This compound and its derivatives are highly valued as chiral building blocks in the synthesis of pharmaceutical intermediates. nih.govcaymanchem.com Their stereochemistry is often transferred to the final drug molecule, ensuring the desired biological activity and reducing the potential for off-target effects. For instance, trans-4-hydroxy-L-proline is a key component in the synthesis of various pharmaceuticals. nih.gov The ability to synthesize enantiomerically pure compounds is a critical aspect of modern drug development, and chiral building blocks derived from proline play a significant role in this endeavor. nih.gov

Role in Materials Science and Polymer Chemistry Research

While the primary applications of this compound analogues are in the life sciences, their unique structural properties are also being explored in materials science and polymer chemistry. The rigid, helical structures that can be formed by polymers of proline, known as polyprolines, have garnered interest for the development of novel biomaterials. nih.gov The ability of proline-rich sequences to form stable secondary structures, such as the polyproline II helix, is being investigated for its potential in creating self-assembling nanomaterials and hydrogels. nih.govacs.org These materials could have applications in drug delivery, tissue engineering, and other biomedical fields. The incorporation of functionalized proline derivatives into polymers allows for the tuning of their physical and chemical properties, opening up new avenues for the design of advanced materials.

Design and Synthesis of Hydroxyproline-Derived Biodegradable Polymers

The natural amino acid 4-hydroxy-L-proline (Hyp) serves as a valuable, renewable building block for creating novel biomimetic and biodegradable polymers. pku.edu.cnresearchgate.net Its inherent chirality, biocompatibility, and availability make it an attractive starting material for sustainable polymers with potential biomedical applications. pku.edu.cn Researchers have explored various synthetic strategies to convert hydroxyproline derivatives into a range of polymers, including polyesters and polythioesters. pku.edu.cnresearchgate.net

One major approach is the ring-opening polymerization (ROP) of monomers derived from hydroxyproline. pku.edu.cnpku.edu.cn For instance, N-substituted cis-4-thia-L-proline thiolactone (NR-PTL) monomers, which can be prepared from trans-4-hydroxy-L-proline, undergo controlled ROP using simple, inexpensive bases. acs.org This method yields polythioesters (PTEs) with high molar masses and narrow dispersities. acs.org The properties of the resulting PTEs can be fine-tuned by altering the N-substituent on the monomer. pku.edu.cnacs.org

Another significant method is polycondensation. Poly(trans-4-hydroxy-L-proline ester) (PHP ester) has been synthesized via polycondensation of N-benzyloxycarbonyl-4-hydroxy-L-proline, followed by the removal of the protecting group. cmu.edu Copolymerization is also a key strategy. Hydroxyproline derivatives have been copolymerized with cyclic esters like functional ε-caprolactones to produce cationic copolymers. pku.edu.cn Similarly, poly(lactic acid–co-glycolic acid-co-hydroxyproline ester) has been synthesized, demonstrating the versatility of incorporating hydroxyproline into established biodegradable polymer frameworks. pku.edu.cn

The design of these polymers often aims to mimic natural biopolymers while ensuring their eventual breakdown into harmless components. pku.edu.cn The unique structural features of the hydroxyproline building block are exploited to generate polymers with specific properties, such as enhanced mechanical strength or controlled degradation rates. pku.edu.cn

Polymer TypeMonomer(s)Synthesis MethodKey Findings/PropertiesReference
Polythioesters (PTEs)N-substituted cis-4-thia-L-proline thiolactone (NR-PTL)Ring-Opening Polymerization (ROP)Produces high molar mass polymers (up to 259 kg mol⁻¹) with narrow dispersities (<1.15). Properties are tunable via the N-substituent. acs.org
Poly(trans-4-hydroxy-L-proline ester) (PHP ester)N-benzyloxycarbonyl-4-hydroxy-L-prolinePolycondensationResults in a polymer that degrades into the natural amino acid hydroxyproline. cmu.edu
Cationic CopolymersHyp derivatives and functional ε-caprolactonesCopolymerizationExhibited excellent degradability under physiological conditions. pku.edu.cn
Poly(lactic acid–co-glycolic acid-co-hydroxyproline ester)Lactic acid, glycolic acid, hydroxyproline esterCopolymerizationIntegrates hydroxyproline into a well-known biodegradable polymer backbone. pku.edu.cn

Investigation of Biocompatibility and Degradation Mechanisms for Research Applications

A critical aspect of hydroxyproline-derived polymers is their biocompatibility and predictable degradation, which are essential for their use in research and biomedical applications. pku.edu.cncmu.edu Because these polymers are built from a naturally occurring amino acid, they are expected to be non-toxic. cmu.edumdpi.com Studies have confirmed that these materials possess excellent biocompatibility and cytocompatibility. pku.edu.cnmdpi.com For example, hydrogels derived from hydroxyproline-modified chitosan (B1678972) showed cell viability rates higher than 70%, meeting international standards for biomaterials. mdpi.com The degradation products are also a key consideration; poly(trans-4-hydroxy-L-proline ester), for instance, degrades completely into hydroxyproline, a natural constituent of proteins like collagen. cmu.edu

The degradation mechanism of these polymers is often hydrolysis of the ester or thioester bonds in the polymer backbone. pku.edu.cncmu.edu The rate of degradation can be influenced by the polymer's specific chemical structure, such as the choice of N-substituent in polythioesters or copolymer composition. pku.edu.cnacs.org For example, cationic copolymers derived from hydroxyproline and ε-caprolactone demonstrate excellent degradability under physiological conditions. pku.edu.cn However, the degradation process can be complex. In one study, the complete degradation of a poly(hydroxyproline ester) took three months at 37°C and a pH of 7.0. pku.edu.cn It was suggested that some ester bonds were attacked by the polymer's own amine groups, forming more stable amide bonds and slowing the process. pku.edu.cn

These materials are being explored for a variety of research applications, including as drug carriers and absorbable implants. pku.edu.cn The predictable degradation profiles and biocompatibility make them promising alternatives to conventional synthetic polymers. pku.edu.cnacs.org The ability of some of these polymers to be completely recycled back to their clean monomer components also presents a sustainable solution for creating high-value materials. pku.edu.cnacs.org

Polymer SystemDegradation FindingsBiocompatibility AssessmentReference
Poly(trans-4-hydroxy-L-proline ester) (PHP ester)Degrades completely to hydroxyproline. The process took 3 months under physiological conditions in one study.Considered non-toxic due to its natural degradation product. pku.edu.cncmu.edu
Hydroxyproline-Modified Chitosan HydrogelBiodegradable.Excellent cytocompatibility, with cell viability rates >70%. mdpi.com
Polythioesters (PTEs) from NR-PTLCan be selectively and completely depolymerized back to clean monomers in dilute solution at ambient to modest temperatures.Considered for degradable biomaterials. pku.edu.cnacs.org
Cationic copolymers (Hyp derivatives and ε-caprolactones)Showed excellent degradability under physiological conditions.Biocompatible. pku.edu.cn

Radiochemistry for Positron Emission Tomography (PET) Imaging Probes

Automated Radiosynthesis of Fluorinated Proline Analogs

Positron Emission Tomography (PET) imaging agents such as cis- and trans-4-[¹⁸F]fluoro-L-proline are valuable tools for detecting diseases characterized by altered collagen synthesis, including various cancers and fibrotic conditions. nih.govacs.orgacs.org The synthesis of these radiotracers has been significantly improved through the development of fully automated processes. acs.org Traditional methods often involved manual, multi-step deprotection procedures under harsh conditions, which were suboptimal for routine clinical production. nih.govacs.org

Modern automated synthesis provides a more efficient and reliable alternative. acs.orgacs.org The process typically begins with a precursor, such as a di-tert-butyl or N-Cbz protected 4-hydroxy-L-proline derivative with a leaving group (e.g., tosyloxy) at the 4-position. acs.org This precursor undergoes a nucleophilic substitution reaction with [¹⁸F]fluoride. nih.govacs.org A key innovation in the automated approach is the use of protecting groups that can be removed rapidly in a single step under mild acidic conditions. acs.org This streamlined deprotection avoids the manual handling of radioactive intermediates. acs.org

The entire process, from the delivery of the [¹⁸F]fluoride to the final purified product, can be completed in under an hour. acs.org This rapid and automated synthesis results in high radiochemical yields and purity, making the production of these fluorinated proline analogs feasible for clinical and research applications. acs.org

CompoundPrecursorRadiochemical Yield (non-decay-corrected)Radiochemical PurityTotal Synthesis TimeReference
trans-4-[¹⁸F]Fluoro-L-prolinedi-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate34 ± 4.3%>99%57 ± 1.2 min acs.org
cis-4-[¹⁸F]Fluoro-L-prolineN-Cbz-(2S,4R)-4-tosyloxy-proline tert-butyl ester27 ± 5.1%>99%56 ± 2.0 min acs.org

In Vivo Imaging Applications in Disease Research

Fluorinated proline analogs, particularly cis-4-[¹⁸F]fluoro-L-proline, have been investigated as PET tracers to non-invasively image processes involving increased collagen formation. researchgate.netnih.gov Proline and hydroxyproline are major components of collagen, and it is hypothesized that radiolabeled proline analogs are incorporated into newly synthesized collagen, allowing for the visualization of active fibrogenesis. researchgate.netnih.gov

This imaging technique has shown significant promise in detecting early-stage fibrosis in various organs. nih.govnih.gov In a rabbit model of silicosis, PET imaging with cis-4-[¹⁸F]fluoro-L-proline sensitively identified animals with pulmonary fibrosis. nih.gov The PET scores, representing tracer uptake in the lungs, were significantly higher in silicotic animals compared to controls at all time points studied. nih.gov Critically, there was a strong association between elevated PET scores and the presence of fibrosis as confirmed by histopathology. nih.gov

Similarly, in animal models of acute steatohepatitis (a precursor to liver fibrosis), micro-PET/CT studies with cis-4-[¹⁸F]fluoro-L-proline demonstrated 2-3 fold higher tracer uptake in the livers of diseased mice compared to controls. nih.gov The uptake of the tracer showed an excellent correlation with liver collagen expression (r-value = 0.97). nih.govresearchgate.net These findings suggest that PET imaging with fluorinated proline analogs has the potential to serve as a non-invasive biomarker for detecting and possibly monitoring the activity of early-stage fibrotic diseases. nih.govnih.gov The D-isomers of fluoroproline have also been considered as PET tracers, with studies showing they have a preferred uptake into the brain compared to their L-isomer counterparts. researchgate.net

Disease ModelTracerAnimal ModelKey In Vivo FindingsReference
Pulmonary Fibrosis (Silicosis)cis-4-[¹⁸F]fluoro-L-prolineRabbitSignificantly higher PET scores in silicotic animals vs. controls. Strong association between elevated PET score and histopathologically confirmed fibrosis. nih.gov
Liver Fibrosis (Acute Steatohepatitis)cis-4-[¹⁸F]fluoro-L-prolineMouse2-3 fold higher tracer uptake in the livers of diseased mice vs. controls. Excellent correlation between tracer uptake and liver collagen expression (r=0.97). nih.govresearchgate.net
Brain Imagingcis- and trans-4-[¹⁸F]fluoro-D-prolineRat, HumanD-isomers showed preferred uptake into the brain compared to L-isomers. High uptake observed in areas of secondary neurodegeneration and radionecrosis. researchgate.net

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic and Surface Analysis Methods

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and elemental composition of trans-4-Carboxy-L-proline.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. acs.org Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework of this compound, while 2D NMR experiments (e.g., COSY, NOESY) can confirm connectivity and establish the trans stereochemistry of the substituents on the pyrrolidine (B122466) ring.

The ¹H NMR spectrum would show distinct signals for the protons at positions 2, 3, 4, and 5 of the pyrrolidine ring. The ¹³C NMR spectrum is particularly informative for confirming the presence of all six carbon atoms, including the two distinct carboxyl carbons. The chemical shifts of the β- and γ-carbons (C3 and C4) are sensitive to the cis/trans isomerization of the prolyl bond in peptides, a principle that applies to the conformation of the ring itself. nih.gov

Based on known chemical shifts for L-proline, the expected chemical shifts for this compound can be predicted. The electron-withdrawing carboxyl group at C4 would be expected to shift the signals of the adjacent C4 and C3 protons and carbons downfield.

Atom PositionL-Proline ¹³C Shift (ppm) northwestern.eduPredicted this compound ¹³C Shift (ppm)L-Proline ¹H Shift (ppm) northwestern.eduPredicted this compound ¹H Shift (ppm)
C2 (α-carbon) 61.6~61-634.44 (α-H)~4.4-4.6
C3 (β-carbon) 30.6~35-40 (downfield shift)2.28, 2.02 (β-H)~2.5-3.0
C4 (γ-carbon) 25.5~45-50 (significant downfield shift)2.03 (γ-H)~3.0-3.5
C5 (δ-carbon) 48.2~48-503.68, 3.65 (δ-H)~3.7-3.9
C=O (at C2) 175.2~174-176--
C=O (at C4) N/A~175-178--

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. The FTIR spectrum of this compound would be dominated by features arising from its two carboxylic acid groups, the secondary amine of the pyrrolidine ring, and the C-H bonds. The zwitterionic nature of the molecule in the solid state would influence the position of the amine and carboxylate stretches.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
O-H (Carboxylic Acid) Stretching3300-2500 (broad) researchgate.net
N-H (Secondary Amine/Ammonium) Stretching3200-2700
C-H (Aliphatic) Stretching2990-2880 scbt.com
C=O (Carboxylic Acid) Stretching~1725-1700 researchgate.net
COO⁻ (Carboxylate) Asymmetric Stretching~1610-1550
N-H Bending~1550-1500 scbt.com
CH₂ Scissoring/Bending~1480-1440 scbt.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and chemical states of the atoms within the top few nanometers of a sample. diva-portal.org For this compound, XPS can confirm the presence of carbon, oxygen, and nitrogen and distinguish between their different chemical environments. It is particularly useful for studying the molecule when adsorbed onto surfaces. researchgate.net

High-resolution scans of the C 1s, O 1s, and N 1s regions are used for chemical state analysis.

C 1s Spectrum: The C 1s region would be complex, requiring deconvolution into several components: aliphatic carbon (C-C, C-H), carbon bonded to nitrogen (C-N), and the two carboxyl carbons (O=C-O). The carboxyl carbon peak appears at the highest binding energy. diva-portal.org

O 1s Spectrum: The O 1s spectrum is expected to show two components corresponding to the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-OH) of the carboxylic acid groups. surrey.ac.uk

N 1s Spectrum: The N 1s spectrum would exhibit a single peak corresponding to the secondary amine in the pyrrolidine ring. In its zwitterionic state, this would be a protonated amine (N⁺-H₂), which typically appears at a binding energy around 401-402 eV. semanticscholar.org

Core LevelChemical StateExpected Binding Energy (eV)Reference
C 1s C-C, C-H (aliphatic)~285.0 diva-portal.org
C-N~286.0 diva-portal.org
O=C-O (carboxyl)~288.0-289.0 surrey.ac.uk
O 1s C=O (carbonyl)~532.0 surrey.ac.uk
C-OH (hydroxyl)~533.5 surrey.ac.uk
N 1s C-N-C / C-N⁺H₂-C~400.0 / ~401.5 semanticscholar.org

Stereoselective Separation and Enantiomeric Purity Assessment

The accurate separation and quantification of stereoisomers of this compound and related compounds are critical for understanding their specific biological activities and for ensuring the enantiomeric purity of synthesized materials. Chiral capillary electrophoresis has emerged as a powerful technique for achieving this resolution.

Chiral Capillary Electrophoresis for Stereoisomer Resolution

Chiral capillary electrophoresis (CE) is a highly efficient analytical method for the separation of enantiomers. This technique utilizes a chiral selector added to the background electrolyte to create a stereoselective environment where enantiomers interact differently, leading to their separation.

In the context of proline derivatives, cyclodextrins are commonly employed as chiral selectors. For instance, a cyclodextrin-modified capillary zone electrophoresis (CZE) method has been developed for the separation of proline and hydroxyproline (B1673980) stereoisomers. mdpi.com This approach often involves derivatization of the analytes to enhance their interaction with the chiral selector and improve detection. One such derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl). mdpi.com The combination of a chiral reagent for derivatization and the presence of cyclodextrins in the electrophoretic buffer can lead to exceptional stereoselectivity. mdpi.com

Another strategy in chiral CE is ligand-exchange capillary electrophoresis. This method utilizes a complex formed between a metal ion, typically Cu(II), and a chiral ligand to resolve underivatized amino acids. For example, an N-(2-hydroxyoctyl)-L-4-hydroxyproline/Cu(II) complex has been successfully used as a chiral selector for the separation of various α-amino acids. nih.gov The resolution in this system is influenced by factors such as the concentration of the selector, the composition of the electrolyte, and the pH. nih.gov

The table below summarizes key parameters and findings from studies on the chiral separation of proline-related compounds using capillary electrophoresis.

Analyte(s)Chiral SelectorMethodKey Findings
Proline and Hydroxyproline StereoisomersMethyl-γ-cyclodextrinCapillary Zone Electrophoresis (CZE) with FMOC-Cl derivatizationAchieved separation of all four enantiomeric pairs of hydroxylated proline and D,L-proline. mdpi.com
α-Amino AcidsN-(2-hydroxyoctyl)-L-4-hydroxyproline/Cu(II) complexLigand-Exchange Capillary ElectrophoresisObtained baseline separation for all investigated amino acids, with resolution influenced by selector concentration and pH. nih.gov

Biochemical and Cellular Assay Development

The study of this compound's role in biological systems necessitates the development of specific and sensitive assays to measure its metabolic fate and transport across cell membranes.

Enzymatic Assays for Metabolic Pathway Analysis

Enzymatic assays are fundamental for elucidating the metabolic pathways involving this compound. These assays typically measure the activity of specific enzymes by monitoring the consumption of substrates or the formation of products.

The metabolism of proline and its analogs is often initiated by proline dehydrogenase (PRODH). nih.gov Assays for PRODH activity can be designed to follow the reduction of an electron acceptor. For example, the activity of proline utilization A (PutA), a bifunctional enzyme with PRODH activity, can be measured using Coenzyme Q1 (CoQ1) as the electron acceptor. nih.gov

A highly specific enzymatic assay for L-proline has been developed based on the reverse reaction of Δ1-pyrroline-5-carboxylate reductase (P5CR) at an alkaline pH. frontiersin.org This assay measures the proline-dependent reduction of NAD(P)+, which can be monitored spectrophotometrically. frontiersin.org The specificity of this assay is a significant advantage over traditional colorimetric methods, such as the ninhydrin (B49086) assay, which can react with other amino acids. frontiersin.org

The table below details components and conditions of enzymatic assays relevant to proline metabolism.

EnzymeSubstrate(s)Cofactor/Electron AcceptorAssay Principle
Proline Dehydrogenase (as part of PutA)L-proline, L-thiazolidine-4-carboxylateCoenzyme Q1Monitoring the reduction of CoQ1. nih.gov
Δ1-pyrroline-5-carboxylate Reductase (reverse reaction)L-prolineNAD(P)+Measuring the increase in NAD(P)H absorbance at 340 nm. frontiersin.org
Proline 4-hydroxylaseL-proline, 2-oxoglutarate, O2Fe(II), AscorbateQuantifying the formation of trans-4-hydroxy-L-proline. nih.gov

Radiometric Transport Assays

Radiometric transport assays are a sensitive method for studying the uptake of compounds into cells. These assays utilize a radiolabeled form of the compound of interest, allowing for precise quantification of its transport across cellular membranes.

The transport of proline analogs, such as cis- and trans-4-[18F]fluoro-L-proline, has been investigated in glioma cells using this technique. nih.gov In these assays, cells are incubated with the radiolabeled compound, and the intracellular radioactivity is measured over time. To identify the specific transporters involved, inhibition studies are performed using known substrates or inhibitors of different amino acid transport systems. For example, 2-(methylamino)-isobutyric acid (MeAIB) is an inhibitor of the system A transporter, while 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) inhibits system L transporters. nih.gov

Heteroexchange assays are another application of radiometric methods. In this setup, cells are preloaded with a radiolabeled substrate, and the ability of an unlabeled test compound to induce the release of the radiolabel is measured. nih.gov This provides information about whether the test compound is a substrate for the same transporter. nih.gov

The following table summarizes the findings from radiometric transport assays involving proline analogs.

RadiotracerCell LineKey Findings on Transport
[3H]-L-prolineF98 glioma cellsUptake inhibited by MeAIB, BCH, serine, and L-proline, indicating involvement of multiple transport systems. nih.gov
cis-4-[18F]fluoro-L-prolineF98 glioma cellsUptake reduced by MeAIB, suggesting selective transport by system A. nih.gov
trans-4-[18F]fluoro-L-prolineF98 glioma cellsUptake not significantly affected by MeAIB, indicating a different transport mechanism than its cis-isomer. nih.gov

Electrophysiological Recordings

Electrophysiological techniques, particularly the two-electrode voltage clamp (TEVC) method in Xenopus oocytes expressing specific transporters, provide a powerful tool for characterizing the interaction of compounds with electrogenic transporters. nih.gov When a charged substrate is transported, it generates a current that can be measured.

This method has been used to study the interaction of hydroxyproline isomers with the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). nih.gov The application of a substrate to an oocyte expressing the transporter induces a concentration-dependent current. By measuring these currents at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximal transport rate (Vmax) can be determined. Furthermore, this technique can distinguish between substrates that are transported and inhibitors that bind to the transporter but are not translocated. For instance, trans-4-hydroxy-L-proline has been identified as a substrate for both SLC1A4 and SLC1A5 using this method. nih.gov

Future Research Directions and Unexplored Avenues

Systems Biology Approaches to Proline/Hydroxyproline (B1673980) Metabolism

L-proline metabolism is a critical hub connecting pathways of energy production, redox balance, and protein synthesis, with multifaceted roles in normal cell behavior and pathology. nih.govresearchgate.net Proline is synthesized from glutamate (B1630785) and can be catabolized back to glutamate and α-ketoglutarate, an intermediate of the TCA cycle, thus playing an essential role in primary metabolism. researchgate.netnih.govnih.gov This process involves key enzymes such as proline oxidase (POX/PRODH) and pyrroline-5-carboxylate (P5C) reductase. researchgate.netnih.gov

Future research should employ systems biology approaches to understand how trans-4-Carboxy-L-proline interacts with this intricate metabolic network. Investigating its effect on the enzymatic activities of proline oxidase and other key enzymes in the proline degradation pathway is a crucial first step. researchgate.netnih.gov It is plausible that the additional carboxyl group could alter its recognition by these enzymes, potentially acting as an inhibitor or an alternative substrate. By tracing the metabolic fate of isotopically labeled this compound within cellular models, researchers can map its conversion and downstream effects. Such studies would clarify whether it is catabolized, and if so, through which pathways, and how it perturbs the delicate balance of proline, glutamate, and ATP production that is vital for cellular function and survival under stress. nih.govnih.gov

Elucidating Novel Biological Targets and Mechanisms of Action

Current knowledge identifies this compound as a selective glutamate transporter inhibitor. medchemexpress.com This provides a solid foundation for exploring its neurological effects. However, the broader family of proline analogues has been shown to interact with other targets. Specifically, various l-trans-4-substituted prolines have been synthesized and characterized as selective antagonists for ionotropic glutamate receptors, including the kainate receptor subtype GluK1. nih.govresearchgate.net Kainate itself is an excitatory amino acid receptor agonist with a structure similar to L-proline, and its effects on blood pressure in the medulla are thought to involve kainate receptors. nih.gov

This suggests a critical avenue for future research: to systematically screen this compound against a panel of ionotropic and metabotropic glutamate receptors. Detailed pharmacological characterization using cloned homomeric and heteromeric receptors (e.g., Kainate, NMDA, and AMPA receptors) will be necessary to determine its binding affinity, selectivity, and functional activity (agonist versus antagonist). nih.govresearchgate.net Elucidating the precise molecular interactions through techniques like X-ray crystallography, as has been done for other proline derivatives with the GluK1 ligand-binding domain, could reveal the structural basis for its selectivity and guide the design of more potent and specific derivatives. nih.gov Uncovering novel biological targets beyond glutamate transporters would significantly expand the understanding of its mechanism of action and its potential as a chemical probe for neurobiological research. ubc.ca

Translational Research Opportunities in Disease Modeling

The known and potential biological activities of this compound present several translational opportunities in disease modeling.

Neurodegeneration: Dysregulation of glutamate signaling is a hallmark of many neurodegenerative diseases, where excess glutamate can lead to excitotoxicity. As a glutamate transporter inhibitor, this compound can be used as a tool compound in preclinical models to simulate conditions of impaired glutamate uptake. medchemexpress.com This would allow researchers to study the downstream consequences of elevated synaptic glutamate levels and to test the efficacy of neuroprotective strategies. Its potential activity at kainate or NMDA receptors could also be exploited to dissect the specific roles of these receptor subtypes in neuronal injury. nih.govnih.gov

Cancer: Cancer cells often exhibit altered metabolism to fuel their rapid proliferation. Notably, some metastatic cancer cells rely on the oxidation of proline as an energy source. nih.gov The proline metabolic pathway, particularly the enzyme proline oxidase, is considered a potential target for cancer therapy. nih.gov Future studies should investigate whether this compound can modulate proline metabolism in cancer cells. By potentially inhibiting proline oxidase or other related enzymes, it could disrupt the energy supply of tumors, presenting a novel therapeutic strategy.

Fibrosis: Fibrotic diseases are characterized by the excessive deposition of collagen, a protein uniquely rich in proline and hydroxyproline residues. nih.govwikipedia.org Proline analogues have already been developed as imaging agents to detect fibrotic processes. For instance, cis-4-[18F]fluoro-L-proline has been used to target collagen synthesis in experimental liver fibrosis. nih.gov This precedent suggests a promising translational path for this compound. Future research could focus on developing radiolabeled versions of the compound as novel PET imaging agents to non-invasively detect and monitor the progression of fibrosis in organs such as the liver, lungs, and heart.

Green Chemistry Approaches in Synthetic Production

The advancement of this compound from a research tool to a widely used compound will necessitate efficient and environmentally sustainable production methods. Traditional chemical syntheses often rely on hazardous reagents and solvents and can generate significant waste. Green chemistry offers a framework to improve this process.

Future efforts should focus on biocatalytic routes. For example, the enzymatic amidation of L-proline has been achieved using an immobilized lipase (B570770) variant in a recyclable organic solvent, a process that dramatically improves atom efficiency and avoids racemization compared to chemical methods using reagents like thionyl chloride. rsc.org Exploring the use of engineered enzymes, such as proline hydroxylases or other oxidoreductases, could enable a more direct and sustainable synthesis of this compound from simpler precursors. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound, future research must move beyond single-target analysis and embrace the integration of multi-omics data. nih.gov This systems-level approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of cellular responses to a given perturbation. nih.gov

By treating cell lines or animal models with this compound, researchers can generate rich datasets:

Metabolomics would provide a direct readout of the compound's impact on metabolic networks, confirming its influence on proline and glutamate pathways and identifying other unforeseen metabolic shifts. nih.gov

Transcriptomics and Proteomics would reveal changes in gene and protein expression, respectively. This could confirm the engagement of known targets (e.g., glutamate transporters) and uncover novel pathways and off-target effects modulated by the compound.

Integrative Analysis , using computational pipelines, can then connect these disparate data layers. plos.org For instance, a change in a specific metabolite level could be linked to altered expression of a particular enzyme, providing a mechanistic link between the compound's presence and its functional effect. This integrated approach is critical for building a comprehensive understanding of the compound's mechanism of action, identifying potential biomarkers of its activity, and predicting its system-wide physiological consequences.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing trans-4-Carboxy-L-proline, and how can its purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves stereoselective carboxylation of L-proline derivatives under controlled pH and temperature. Optimize purity via recrystallization in polar solvents (e.g., ethanol/water mixtures) and monitor using HPLC with a chiral column . Cross-reference synthetic protocols in SciFinder or Reaxys for reproducibility, and validate intermediates via 1^1H NMR (e.g., δ 3.5–4.5 ppm for proline backbone protons) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address stereochemical ambiguity?

  • Methodological Answer : Use X-ray crystallography to resolve stereochemistry, complemented by 13C^{13}\text{C} NMR (carboxylate carbon at ~175 ppm) and IR spectroscopy (C=O stretch at 1700–1750 cm1^{-1}). For ambiguous cases, compare optical rotation data ([α]D_D) with literature values . Include error margins (e.g., ±0.5 ppm for NMR) and statistical validation of peak assignments .

Q. How can researchers determine the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 12 weeks. Use TGA to assess decomposition thresholds and LC-MS to detect degradation products (e.g., decarboxylated derivatives). Store lyophilized samples at -20°C in amber vials to minimize photodegradation .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the role of this compound in enzyme inhibition, particularly in collagen-modifying enzymes?

  • Methodological Answer : Employ kinetic assays (e.g., Michaelis-Menten plots) with recombinant prolyl hydroxylases. Use site-directed mutagenesis to probe binding interactions at the active site. Validate inhibition constants (KiK_i) via isothermal titration calorimetry (ITC) and correlate with molecular docking simulations (e.g., AutoDock Vina) . Address confounding variables (e.g., buffer ionic strength) by repeating assays in triplicate .

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) for this compound be systematically resolved?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with empirical data. Use Bland-Altman plots to quantify discrepancies and revise computational models if deviations exceed ±1 ppm. Cross-validate with solid-state NMR for crystalline samples . Document all assumptions (e.g., solvent effects) in supplementary materials .

Q. What strategies mitigate biases when analyzing the pharmacokinetic behavior of this compound in in vivo studies?

  • Methodological Answer : Use randomized, blinded animal cohorts and LC-MS/MS for plasma quantification. Apply compartmental modeling (e.g., NONMEM) to estimate clearance rates, and include negative controls (e.g., saline-injected groups). Address interspecies variability by testing multiple models (e.g., murine vs. primate) . Pre-register hypotheses to minimize HARKing (Hypothesizing After Results are Known) .

Data Management & Reproducibility

Q. How should researchers structure raw datasets for studies involving this compound to ensure reproducibility?

  • Methodological Answer : Organize data into FAIR-compliant formats (Findable, Accessible, Interoperable, Reusable). Include metadata such as instrument calibration dates, solvent lot numbers, and software versions. Use GitHub for version control of computational scripts and deposit spectral data in public repositories (e.g., Zenodo) .

Q. What statistical approaches are recommended for handling outliers in dose-response experiments with this compound?

  • Methodological Answer : Apply Grubbs’ test to identify outliers, followed by robust regression (e.g., Huber loss) if >5% of data points are excluded. Report outlier criteria a priori and conduct sensitivity analyses to assess their impact on EC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.